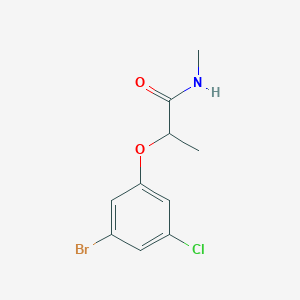
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide
Overview
Description
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide (BCPMA) is a synthetic compound that has been widely studied for its potential applications in scientific research. BCPMA is a derivative of the phenoxyacetic acid family, a group of compounds that have been studied for their potential in controlling plant growth and development. BCPMA has been used in a variety of laboratory experiments, including studies of its biochemical and physiological effects.
Scientific Research Applications
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been studied for its potential applications in scientific research. In particular, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been used in studies of plant growth and development. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to inhibit the growth of certain plant species, including maize, wheat, and rice. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has also been used in studies of the effects of environmental stressors on plant growth and development. In addition, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been studied for its potential use in controlling insect pests in agricultural fields.
Mechanism Of Action
The exact mechanism of action of 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is not yet fully understood. However, it is believed that 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide acts as an inhibitor of plant growth and development by interfering with the production of certain plant hormones. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide also appears to interfere with the activity of certain enzymes involved in plant growth and development. In addition, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to inhibit the activity of certain insect pests, likely due to its ability to interfere with insect hormones.
Biochemical And Physiological Effects
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been studied for its biochemical and physiological effects on plants and insects. In plants, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to inhibit the production of certain plant hormones, such as auxins, gibberellins, and cytokinins. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has also been found to interfere with the activity of certain enzymes involved in plant growth and development. In insects, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to interfere with the production of certain hormones, such as juvenile hormone and ecdysone.
Advantages And Limitations For Lab Experiments
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has several advantages for use in laboratory experiments. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is relatively easy to synthesize and is relatively stable in storage. In addition, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has low toxicity and is relatively inexpensive. However, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has several limitations for use in laboratory experiments. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is not very soluble in water, making it difficult to use in certain experiments. In addition, 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is not very stable in the presence of light, making it difficult to use in experiments that require long-term exposure to light.
Future Directions
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has a number of potential applications in scientific research. One potential future direction for 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide research is to study its potential use as an insecticide. 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide has been found to be effective in controlling certain insect pests, and further research could help to identify the most effective methods for using 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide as an insecticide. In addition, further research could help to identify the potential biochemical and physiological effects of 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide on plants and insects. Finally, further research could help to identify potential new applications for 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide, such as its potential use as a plant growth regulator.
properties
IUPAC Name |
2-(3-bromo-5-chlorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-6(10(14)13-2)15-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGGVIQVKBIUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



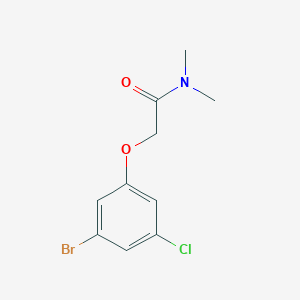
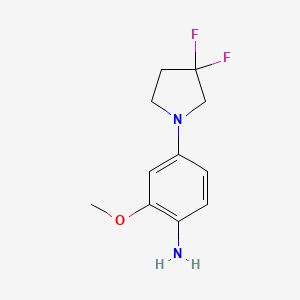
![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)
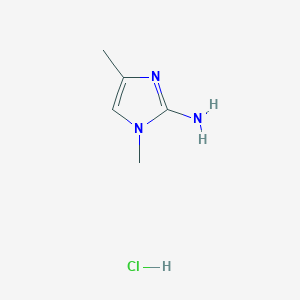


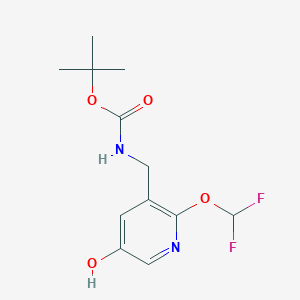
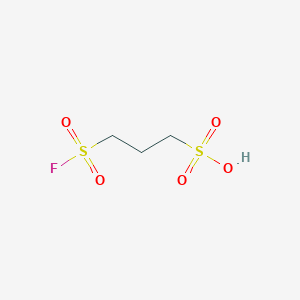
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)
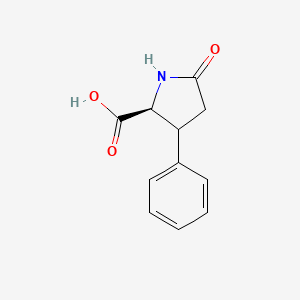
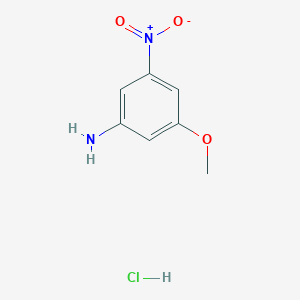
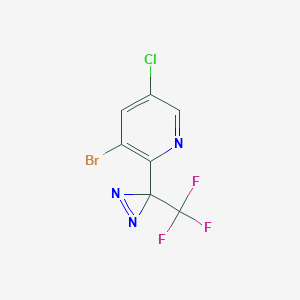
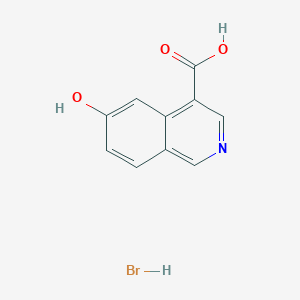
![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)